[4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO](4-NITRO-1H-PYRAZOL-3-YL)METHANONE
Overview
Description
[4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO](4-NITRO-1H-PYRAZOL-3-YL)METHANONE is a synthetic organic compound that features a piperazine ring substituted with a benzyl group containing chlorine and fluorine atoms, and a pyrazole ring with a nitro group. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO](4-NITRO-1H-PYRAZOL-3-YL)METHANONE typically involves multi-step organic reactions. A common approach might include:
Formation of the benzyl halide: Starting with a benzyl alcohol, chlorination and fluorination can be achieved using reagents like thionyl chloride and fluorinating agents.
Formation of the pyrazole derivative: The pyrazole ring can be synthesized through cyclization reactions involving hydrazines and diketones, followed by nitration to introduce the nitro group.
Coupling reactions: The benzyl halide and pyrazole derivative can be coupled with piperazine under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
[4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO](4-NITRO-1H-PYRAZOL-3-YL)METHANONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The chlorine and fluorine atoms on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The carbonyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction of the nitro group: Formation of the corresponding amine.
Substitution of halogens: Formation of various substituted benzyl derivatives.
Hydrolysis of the carbonyl group: Formation of carboxylic acids or alcohols.
Scientific Research Applications
[4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO](4-NITRO-1H-PYRAZOL-3-YL)METHANONE may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Possible development as a pharmaceutical agent due to its structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of [4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO](4-NITRO-1H-PYRAZOL-3-YL)METHANONE would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes or receptors, modulating their activity. The presence of the nitro group and halogens could influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chlorobenzyl)-4-[(4-nitro-1H-pyrazol-3-yl)carbonyl]piperazine
- 1-(2-fluorobenzyl)-4-[(4-nitro-1H-pyrazol-3-yl)carbonyl]piperazine
- 1-(2-chloro-6-fluorobenzyl)-4-[(4-amino-1H-pyrazol-3-yl)carbonyl]piperazine
Uniqueness
The unique combination of chlorine, fluorine, and nitro groups in [4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO](4-NITRO-1H-PYRAZOL-3-YL)METHANONE may confer distinct chemical and biological properties, such as enhanced reactivity or specific interactions with biological targets.
Properties
IUPAC Name |
[4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl]-(4-nitro-1H-pyrazol-5-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFN5O3/c16-11-2-1-3-12(17)10(11)9-20-4-6-21(7-5-20)15(23)14-13(22(24)25)8-18-19-14/h1-3,8H,4-7,9H2,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMPLVDLIDXPLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC=C2Cl)F)C(=O)C3=C(C=NN3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFN5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60412620 | |
Record name | {4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl}(4-nitro-1H-pyrazol-5-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60412620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7169-32-6 | |
Record name | {4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl}(4-nitro-1H-pyrazol-5-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60412620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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